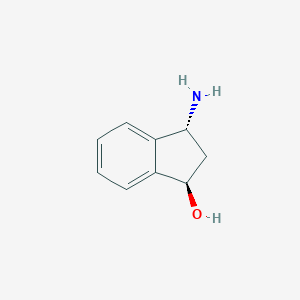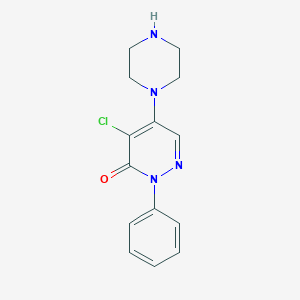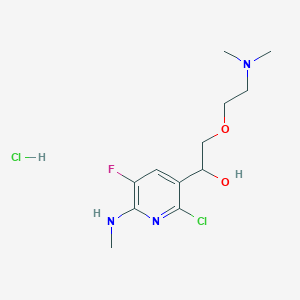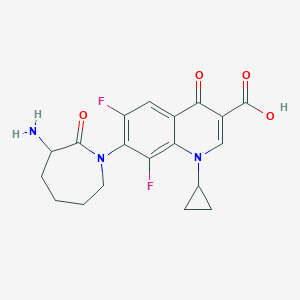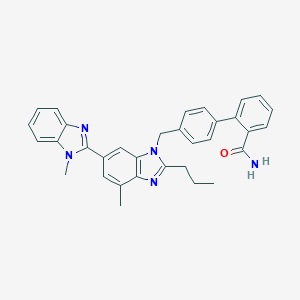
替米沙坦酰胺
描述
Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension . It works by blocking a substance in the body that causes blood vessels to tighten . As a result, telmisartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Telmisartan involves a Suzuki cross-coupling reaction between two functionalized benzimidazoles . The key step in the reaction scheme is this Suzuki cross-coupling reaction, which is catalyzed by a solid-supported Pd catalyst .
Molecular Structure Analysis
Telmisartan has a molecular formula of C33H30N4O2 and a molecular weight of 514.63 . The structure of Telmisartan has been determined by single-crystal X-ray diffraction and the method of simulated annealing from high-resolution X-ray powder diffraction data .
Chemical Reactions Analysis
The key chemical reaction in the synthesis of Telmisartan is a Suzuki cross-coupling reaction between two functionalized benzimidazoles . This reaction is catalyzed by a solid-supported Pd catalyst .
Physical And Chemical Properties Analysis
Telmisartan Amide has a molecular formula of C33H31N5O and a molecular weight of 513.6 . It is a powder in physical form .
科学研究应用
Enhancement of Solubility and Dissolution Rates
Telmisartan Amide has been studied for its potential to enhance solubility and dissolution rates in pharmaceutical preparations. A study utilized surface solid dispersions (SSDs) employing superdisintegrants and hydrophilic polymers to improve the solubility and dissolution rates of Telmisartan without expensive procedures or alkalinizers. The SSDs showed a significant enhancement in solubility, with more than 90% of the drug released within 20 minutes .
Co-amorphous Formulations with Amino Acids
Research has explored co-amorphous drug-amino acid formulations as a method to enhance the solubility and dissolution rate of Telmisartan. Combining Telmisartan with amino acids like arginine resulted in a 57-fold increase in solubility and a 100% dissolution percentage in phosphate buffer within 20 minutes .
Solid Dispersion Techniques
The formulation and characterization of Telmisartan using solid dispersion techniques have been a subject of interest. These techniques aim to improve the bioavailability of drugs with poor aqueous solubility, which is a challenge for Telmisartan Amide .
Synthesis Advances
Advancements in the synthesis of Telmisartan Amide have been reviewed, highlighting the various methods and approaches to optimize the production process. This includes exploring different chemical pathways and conditions to achieve higher yields and purity .
作用机制
Target of Action
Telmisartan Amide primarily targets the Angiotensin II Type 1 (AT1) receptors . These receptors are part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Telmisartan Amide acts as an Angiotensin II receptor blocker (ARB) . It binds to the AT1 receptors with high affinity, inhibiting the action of Angiotensin II, a potent vasoconstrictor . This binding is reversible and selective, primarily affecting receptors in vascular smooth muscle and the adrenal gland . The inhibition of Angiotensin II leads to vasodilation and a reduction in the secretion of aldosterone, a hormone that promotes sodium and water retention .
Biochemical Pathways
The primary biochemical pathway affected by Telmisartan Amide is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptors, Telmisartan Amide inhibits the vasoconstrictor and aldosterone secretory effects of Angiotensin II . Recent studies also suggest that Telmisartan may have PPAR-gamma agonistic properties , potentially conferring beneficial metabolic effects .
Pharmacokinetics
Telmisartan Amide exhibits dose-proportional pharmacokinetics, with a long terminal half-life of 16 hours, a clearance of 0.15 L·kg-1·h-1, and a volume of distribution of 5.36 L·kg-1 . It undergoes minimal liver metabolism via glucuronidation and is primarily excreted in the feces .
Result of Action
The primary result of Telmisartan Amide’s action is a reduction in arterial blood pressure . By blocking the effects of Angiotensin II, it causes vasodilation and reduces the secretion of aldosterone, leading to decreased blood volume and pressure . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .
Action Environment
The action of Telmisartan Amide can be influenced by various environmental factors. For instance, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear
安全和危害
未来方向
属性
IUPAC Name |
2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5O/c1-4-9-30-36-31-21(2)18-24(33-35-27-12-7-8-13-28(27)37(33)3)19-29(31)38(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)32(34)39/h5-8,10-19H,4,9,20H2,1-3H3,(H2,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWQMXHIQDCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238604 | |
| Record name | Telmisartan amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telmisartan Amide | |
CAS RN |
915124-86-6 | |
| Record name | Telmisartan amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915124866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9IQ6NHUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



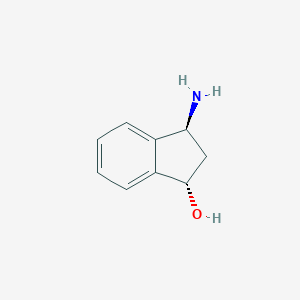
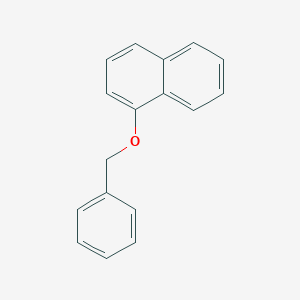
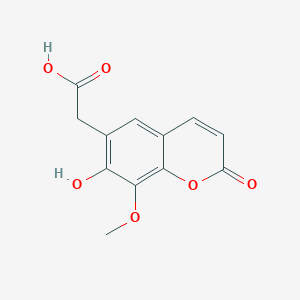
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
